N-methyl-2-(trifluoromethoxy)aniline

Medicinal Chemistry ADME Profiling Drug Discovery

N-Methyl-2-(trifluoromethoxy)aniline (CAS 175278-04-3) is a secondary aromatic amine with the molecular formula C₈H₈F₃NO and a molecular weight of 191.15 g/mol. It is characterized by a methyl group attached to the nitrogen atom of an aniline structure, with an ortho-trifluoromethoxy (-OCF₃) substituent on the benzene ring.

Molecular Formula C8H8F3NO
Molecular Weight 191.15 g/mol
CAS No. 175278-04-3
Cat. No. B070997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-2-(trifluoromethoxy)aniline
CAS175278-04-3
Molecular FormulaC8H8F3NO
Molecular Weight191.15 g/mol
Structural Identifiers
SMILESCNC1=CC=CC=C1OC(F)(F)F
InChIInChI=1S/C8H8F3NO/c1-12-6-4-2-3-5-7(6)13-8(9,10)11/h2-5,12H,1H3
InChIKeyVMEUCSINSIZDPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-2-(trifluoromethoxy)aniline (CAS 175278-04-3): Procurement-Ready Chemical Profile and Differential Specifications for Research Sourcing


N-Methyl-2-(trifluoromethoxy)aniline (CAS 175278-04-3) is a secondary aromatic amine with the molecular formula C₈H₈F₃NO and a molecular weight of 191.15 g/mol. It is characterized by a methyl group attached to the nitrogen atom of an aniline structure, with an ortho-trifluoromethoxy (-OCF₃) substituent on the benzene ring . It is a colorless to light yellow liquid with a purity specification of ≥98% (GC) . The compound is commercially available as a research intermediate for organic synthesis, with scalable production capacity up to 200 kg [1].

Why N-Methyl-2-(trifluoromethoxy)aniline Cannot Be Replaced by Generic Aniline Analogs in Advanced R&D


Generic substitution with common aniline derivatives is not feasible for N-methyl-2-(trifluoromethoxy)aniline due to its unique structural and electronic fingerprint. The combination of the electron-withdrawing ortho-trifluoromethoxy group and the secondary N-methyl amine creates a distinct electronic environment that directly impacts reaction selectivity and product outcomes . The ortho-substitution pattern, in particular, confers different steric and electronic properties compared to its meta- and para-substituted isomers, which can be critical in regiospecific transformations [1]. Furthermore, the calculated physicochemical profile, including a LogP of 2.88, positions this compound in a specific lipophilicity range that cannot be matched by non-fluorinated analogs [2]. Using an alternative, such as unsubstituted N-methylaniline, would result in the loss of the metabolic stability and membrane permeability conferred by the -OCF₃ group, compromising the outcome of any medicinal chemistry or agrochemical research program [3].

Procurement Evidence Guide: Quantifiable Differentiation of N-Methyl-2-(trifluoromethoxy)aniline vs. Key Analogs


Enhanced Lipophilicity (LogP) of N-Methyl-2-(trifluoromethoxy)aniline vs. Unsubstituted N-Methylaniline

The target compound exhibits significantly higher lipophilicity compared to the non-fluorinated parent scaffold, N-methylaniline. This is a direct consequence of the trifluoromethoxy group's unique electronic properties [1]. The quantified difference in calculated LogP values demonstrates a dramatic shift in partition coefficient that is critical for membrane permeability in biological systems.

Medicinal Chemistry ADME Profiling Drug Discovery

Differential Electronic Effects and Reactivity: N-Methyl-2-(trifluoromethoxy)aniline vs. its Ortho-Trifluoromethyl Analog

The trifluoromethoxy group (-OCF₃) in the target compound imparts a distinct electronic profile compared to the structurally similar trifluoromethyl group (-CF₃) found in N-methyl-2-(trifluoromethyl)aniline. While both are electron-withdrawing, the -OCF₃ group is a stronger π-donor due to resonance effects from the oxygen lone pairs [1]. This can lead to different regioselectivities in electrophilic aromatic substitution reactions and altered binding affinities in biological targets.

Organic Synthesis Structure-Activity Relationship Fluorine Chemistry

Scalable Commercial Availability: N-Methyl-2-(trifluoromethoxy)aniline vs. N-Methyl-3-(trifluoromethoxy)aniline

For industrial and large-scale research applications, procurement logistics are critical. N-Methyl-2-(trifluoromethoxy)aniline (ortho-isomer) is offered at a production scale of up to 200 kg by key suppliers [1], indicating its established role as a versatile intermediate. In contrast, its meta-isomer, N-methyl-3-(trifluoromethoxy)aniline, is primarily available in smaller research quantities, often through custom synthesis, suggesting a more niche application profile and potentially higher cost and longer lead times for bulk procurement.

Chemical Sourcing Process Chemistry Supply Chain

Inferred Metabolic Stability: Class Advantage of Trifluoromethoxy Anilines Over Trifluoromethyl Anilines

Based on class-level studies of structurally related anilines, the trifluoromethoxy (-OCF₃) group confers a distinct metabolic advantage over the trifluoromethyl (-CF₃) group. In a comparative rat metabolism study, 4-trifluoromethoxyaniline showed no evidence of O-detrifluoromethylation and did not produce N-oxanilic acids, unlike its 4-trifluoromethyl analog which is known to form these metabolites [1]. This suggests that the target compound, as a member of the trifluoromethoxy aniline class, is likely to exhibit superior metabolic stability compared to its -CF₃ counterpart, reducing the formation of potentially toxic metabolites.

Drug Metabolism Pharmacokinetics Toxicology

Recommended Application Scenarios for N-Methyl-2-(trifluoromethoxy)aniline Based on Evidence-Based Differentiation


Medicinal Chemistry: Synthesis of Drug Candidates Requiring Enhanced Membrane Permeability

This compound is an ideal building block for medicinal chemistry programs where improved cellular uptake is a primary design goal. Its LogP of 2.88, which is significantly higher than non-fluorinated anilines, indicates enhanced lipophilicity that can facilitate passive diffusion across cell membranes [1]. It should be prioritized over less lipophilic alternatives when the target binding site is intracellular. The stability of the -OCF₃ group also suggests it can be incorporated into a lead series without introducing a metabolic liability [2].

Agrochemical Research: Development of Next-Generation Pesticides and Herbicides

In the design of new agrochemicals, the unique properties of the trifluoromethoxy group are highly valued for their contribution to both efficacy and environmental persistence. The target compound serves as a key intermediate for introducing this functionality [1]. The combination of high lipophilicity (LogP 2.88) for plant cuticle penetration and the inferred class-level metabolic stability makes it a strong candidate for creating active ingredients with improved field performance compared to analogs lacking the -OCF₃ group. The established commercial availability at scale further supports its use in agrochemical development pipelines [2].

Advanced Organic Synthesis: Regioselective Functionalization of Ortho-Substituted Anilines

For synthetic chemists, the ortho-substitution pattern of N-methyl-2-(trifluoromethoxy)aniline provides a specific steric and electronic template for regiospecific transformations. The presence of both an N-methyl and an ortho-OCF₃ group directs incoming electrophiles or organometallic reagents in ways that differ from its meta- and para-isomers [1]. This compound should be selected over other isomers when a synthetic route requires ortho-functionalization or when the ortho-OCF₃ group is needed for downstream transformations. Its ready availability in multi-kilogram quantities supports its use in process research and the scale-up of novel synthetic methodologies [2].

Fluorinated Building Block Strategy: Leveraging Metabolic Stability Over -CF₃ Analogs

When designing a new chemical series, the choice between a trifluoromethoxy (-OCF₃) and a trifluoromethyl (-CF₃) group can have significant downstream consequences for metabolism and safety. Based on class-level evidence, the -OCF₃ group is metabolically stable and avoids the N-oxanilic acid pathway observed for some -CF₃ anilines [1]. Therefore, N-methyl-2-(trifluoromethoxy)aniline is the superior choice for programs where minimizing the risk of reactive or toxic metabolites is a critical development criterion. It offers a 'cleaner' metabolic profile while retaining the beneficial electronic and lipophilic properties of a fluorinated group.

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